molecular formula C11H7FN2O B11895003 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile

Katalognummer: B11895003
Molekulargewicht: 202.18 g/mol
InChI-Schlüssel: UARFNSHQFNGZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Fluoro Group: The fluorine atom can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the quinoline core play crucial roles in its binding affinity and activity. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Oxoquinolin-1(4H)-yl)acetonitrile: Lacks the fluoro group.

    2-(7-Chloro-4-oxoquinolin-1(4H)-yl)acetonitrile: Contains a chloro group instead of a fluoro group.

    2-(7-Methyl-4-oxoquinolin-1(4H)-yl)acetonitrile: Contains a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetonitrile may enhance its biological activity and binding affinity compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, making this compound potentially more effective in certain applications.

Eigenschaften

Molekularformel

C11H7FN2O

Molekulargewicht

202.18 g/mol

IUPAC-Name

2-(7-fluoro-4-oxoquinolin-1-yl)acetonitrile

InChI

InChI=1S/C11H7FN2O/c12-8-1-2-9-10(7-8)14(6-4-13)5-3-11(9)15/h1-3,5,7H,6H2

InChI-Schlüssel

UARFNSHQFNGZRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)N(C=CC2=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.